4-Hydrazinyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidine
Overview
Description
“4-Hydrazinyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidine” is a compound that belongs to the class of organic compounds known as pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system . This compound has been used in the design and synthesis of novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of “4-Hydrazinyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidine” involves the design and creation of new small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . The synthetic strategies and approaches to these derivatives have been reported and systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of “4-Hydrazinyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidine” consists of a pyrazole ring fused to a pyrimidine ring . The molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .Chemical Reactions Analysis
The chemical reactions involving “4-Hydrazinyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidine” are primarily related to its role as a CDK2 inhibitor . The compound has shown significant inhibitory activity against CDK2/cyclin A2 .Scientific Research Applications
Anticancer Activity
4-Hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives have shown promise as potential anticancer agents. Researchers have explored their effects on various cancer cell lines. For instance:
- Thiazolopyrimidine Derivatives : These novel compounds exhibited excellent anticancer activity by inhibiting CDK enzymes, leading to apoptosis in human cancer cells .
Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold has been investigated for its kinase inhibitory properties. Kinases play crucial roles in cell signaling and proliferation. Some notable findings include:
- Inhibitory Effect : Certain derivatives effectively inhibit kinases, making them potential candidates for targeted therapies .
Anti-Inflammatory Agents
Researchers have explored the anti-inflammatory potential of pyrazolo[3,4-d]pyrimidines. These compounds may modulate inflammatory pathways, offering therapeutic benefits:
- Inhibition of Inflammatory Mediators : Some derivatives exhibit anti-inflammatory effects by targeting specific pathways .
Antimicrobial Properties
Pyrazolo[3,4-d]pyrimidines have been evaluated for their antimicrobial activity:
- Against Bacterial and Fungal Strains : These compounds show varying degrees of antimicrobial efficacy, making them interesting candidates for drug development .
Neuroprotective Effects
Derivatives of 4-Hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine have been studied for their neuroprotective potential:
- Neurodegenerative Diseases : Some compounds exhibit protective effects against neurodegenerative conditions, although further research is needed .
Photophysical Properties
The photophysical behavior of pyrazolo[3,4-d]pyrimidines has attracted attention:
Mechanism of Action
Target of Action
The primary target of 4-Hydrazinyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
4-Hydrazinyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to the arrest of cell division . This can result in apoptosis, or programmed cell death, within certain cells such as HCT cells .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The result of the action of 4-Hydrazinyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidine is the significant inhibition of the growth of examined cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 .
Future Directions
properties
IUPAC Name |
(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6/c1-12-6-4(2-10-12)5(11-7)8-3-9-6/h2-3H,7H2,1H3,(H,8,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCWBKIIPGWKNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277287 | |
Record name | 4-hydrazinyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5334-72-5 | |
Record name | 4-Hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5334-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 1458 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005334725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC1458 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1458 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-hydrazinyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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